molecular formula C11H11NO3 B8706884 4-[(2-Methylacryloyl)amino]benzoic acid CAS No. 15286-99-4

4-[(2-Methylacryloyl)amino]benzoic acid

Cat. No.: B8706884
CAS No.: 15286-99-4
M. Wt: 205.21 g/mol
InChI Key: KAVKUZZRBQNSGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Methylacryloyl)amino]benzoic acid is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

15286-99-4

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

4-(2-methylprop-2-enoylamino)benzoic acid

InChI

InChI=1S/C11H11NO3/c1-7(2)10(13)12-9-5-3-8(4-6-9)11(14)15/h3-6H,1H2,2H3,(H,12,13)(H,14,15)

InChI Key

KAVKUZZRBQNSGV-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl cellosolve (199.8 g), N-methoxymethyl methacrylamide (18 g), benzyl methacrylate (11.4 g), methacrylic acid (3 g), dodecyl mercaptan (0.075 g), and Vazo-64 (0.6 g) were added to 500 ml 4-neck ground glass flask, equipped with a heating mantle, temperature controller, mechanical stirrer, condenser, pressure equalized addition funnel and nitrogen inlet. The reaction mixture was heated to 80° C. under nitrogen atmosphere. Then, a pre-mixture of N-methoxymethyl methacrylamide (55 g), benzyl methacrylate (34 g), methacrylic acid (9 g), dodecyl mercaptan (0.225 g), and Vazo-64 (1.2 g) were added over two hours at 80° C. The reaction was continued another eight hours and Vazo 64 (0.35 g) was added two more times. The polymer conversion was >99% based on determination of percent of non-volatiles. The weight ratio of N-methoxymethyl methacrylamide/benzyl methacrylate/methacrylic acid in the polymer was 56/34.8/9.2. The resin solution was precipitated in powder form using DI water/Ice (3:1) and a Lab Dispersator (4000 RPM) and then filtered. The resulting powder was dried at room temperature for 24 hours. The next day, a tray containing the polymer was placed in oven at 110° F. (43° C.) for two additional days. The yield was 95% and polymer acid number was 58 (actual) versus 58.8 (theoretical).
Quantity
0.35 g
Type
reactant
Reaction Step One
Name
N-methoxymethyl methacrylamide benzyl methacrylate methacrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
11.4 g
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
0.075 g
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
reactant
Reaction Step Three
Quantity
199.8 g
Type
solvent
Reaction Step Three
Quantity
55 g
Type
reactant
Reaction Step Four
Quantity
34 g
Type
reactant
Reaction Step Four
Quantity
9 g
Type
reactant
Reaction Step Four
Quantity
0.225 g
Type
reactant
Reaction Step Four
Quantity
1.2 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Into a 1 liter flask 600 ml of acetonitrile, 95.2 g (1.1 mol) of methacrylic acid and 120.1 g (1.1 mol) of chloroformic acid ethyl ester were added. To this mixture 111.8 g (1.1 mol) of triethylamine was added over a period of 1 hour in a cold bath. Stirring was continued for 1 hour at room temperature. 137.1 g (1 mol) of 4-aminobezoic acid was added to the mixture. The mixture was heated for 2 hours at 50° C. The mixture was poured into 5 liter of 1% HCl solution. The deposit was filtered, washed and dried to produce 170.9 g of N-(4-carboxyphenyl)-methacrylamide.
Quantity
111.8 g
Type
reactant
Reaction Step One
Quantity
137.1 g
Type
reactant
Reaction Step Two
Name
Quantity
5 L
Type
reactant
Reaction Step Three
Quantity
95.2 g
Type
reactant
Reaction Step Four
Quantity
120.1 g
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Four

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